Bienvenue dans la boutique en ligne BenchChem!

(S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Protease Inhibition

(S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide (CAS 1353999-94-6, MF C₉H₁₂N₂O₃, MW 196.20 g/mol) is a chiral α-amino amide derivative composed of an (S)-alanine (L-alaninamide) scaffold N-substituted with a furan-2-yl-2-oxoethyl group. The compound belongs to the class of furan-2-yl ketone-bearing amino acid amides, a motif recognized in medicinal chemistry for its electrophilic α-keto heterocycle 'warhead' capable of reversible covalent engagement with active-site cysteine and serine residues in proteases and hydrolases.

Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
Cat. No. B7927368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide
Molecular FormulaC9H12N2O3
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC(=O)C1=CC=CO1)N
InChIInChI=1S/C9H12N2O3/c1-6(10)9(13)11-5-7(12)8-3-2-4-14-8/h2-4,6H,5,10H2,1H3,(H,11,13)/t6-/m0/s1
InChIKeyYIMQYLJPUKLMEO-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide (CAS 1353999-94-6): Core Identity, Physicochemical Profile, and Compound-Class Context


(S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide (CAS 1353999-94-6, MF C₉H₁₂N₂O₃, MW 196.20 g/mol) is a chiral α-amino amide derivative composed of an (S)-alanine (L-alaninamide) scaffold N-substituted with a furan-2-yl-2-oxoethyl group . The compound belongs to the class of furan-2-yl ketone-bearing amino acid amides, a motif recognized in medicinal chemistry for its electrophilic α-keto heterocycle 'warhead' capable of reversible covalent engagement with active-site cysteine and serine residues in proteases and hydrolases [1][2]. The (S)-configured chiral center at the α-carbon distinguishes it from racemic alaninamide preparations and glycine-based analogs lacking stereochemical definition, with implications for target recognition and selectivity in enzyme inhibition contexts [1].

Why Generic Substitution of (S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide with In-Class Analogs Risks Experimental Divergence


Compounds sharing the furan-2-yl-2-oxoethyl core cannot be treated as interchangeable for procurement or experimental purposes because three structural variables independently modulate biological recognition and chemical reactivity: (i) the stereochemistry at the α-carbon (S vs. R vs. racemic), (ii) the N-substitution state (primary amine vs. N-methyl, N-isopropyl, or N-cyclopropyl), and (iii) the amino acid side-chain identity (alanine methyl vs. glycine H vs. valine isopropyl) . The target compound uniquely combines an (S)-alanine scaffold, a free primary α-amino group (2 H-bond donors), and a non-alkylated amide NH (1 additional H-bond donor), yielding a total HBD count of 3 that is systematically reduced to 2, 1, or 0 in its N-alkylated analogs . This distinction has direct consequences for target binding, solubility, metabolic stability, and the ability to serve as a modular intermediate for further derivatization — each of which introduces uncontrolled variables if an N-alkylated or stereochemically undefined replacement is selected [1].

Quantitative Differentiation Evidence for (S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide Versus Closest Analogs


Hydrogen Bond Donor (HBD) Count: Primary Amine vs. N-Alkylated Analogs Determines Target Engagement Capacity

(S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide possesses three hydrogen bond donors (HBD): two from the free primary α-amine and one from the secondary amide NH. Its closest commercially available N-alkylated analogs — (S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-3,N-dimethyl-butyramide (CAS 1353997-65-5) and (S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-3-methyl-butyramide (CAS 1353994-36-1) — bear 0 HBD due to N,N-disubstitution, while the glycine-based analog 2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-acetamide (CAS 1353956-30-5) carries 3 HBD but lacks the (S)-alanine methyl side chain necessary for chiral recognition . In proteasome inhibitor SAR studies on furan-based peptidic compounds, the presence and position of H-bond donor groups were critical determinants of β5 subunit binding affinity, with HBD removal correlating with >10-fold potency loss in certain chemotypes [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Protease Inhibition Fragment-Based Drug Design

Chiral Identity: (S)-Alanine Scaffold vs. Racemic or Achiral Analogs for Stereospecific Target Recognition

The (S)-configured α-carbon of (S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide corresponds to the L-alanine absolute stereochemistry recognized by eukaryotic proteases, amino acid transporters, and peptidases. The racemic descriptor 'N-[2-(2-Furyl)-2-oxoethyl]alaninamide' (same CAS 1353999-94-6 in some databases but unspecified stereochemistry) introduces an undefined R/S mixture that, if procured without stereochemical verification, produces a 1:1 mixture of enantiomers with potentially divergent — or antagonistic — biological activities . Chiral HPLC or polarimetric specification is therefore a discriminating procurement criterion: vendor specifications for CAS 1353999-94-6 explicitly denote the (S)-enantiomer (e.g., Leyan catalog 1778021 specifies '(S)-' prefix, and AKSci catalog 8169DS confirms the (S)-stereochemistry) . In the related furan-based proteasome inhibitor series, stereochemistry at the amino acid α-carbon was essential for selective β5 subunit binding, with the wrong enantiomer showing negligible inhibition [1].

Chiral Resolution Stereospecific Binding Enzyme Inhibition Analytical Chemistry

Purity Specifications: Verified Vendor Batch Consistency vs. Uncharacterized In-Class Alternatives

Commercially available (S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide is supplied with documented purity specifications: MolCore offers NLT 98% purity under ISO-certified quality systems, Leyan specifies 98% purity (catalog 1778021), and AKSci specifies 95% minimum purity (catalog 8169DS) . The glycine-based acetamide analog (CAS 1353956-30-5) is similarly available at 95% purity from AKSci (catalog 8137DS), while the N-alkylated analogs (CAS 1353997-65-5 and 1353994-36-1) carry 95% specifications but lack the ISO-certified quality framework documentation in public catalog listings . The target compound additionally benefits from availability of analytical data including density (1.2±0.1 g/cm³), boiling point (435.2±35.0 °C), and flash point (217.0±25.9 °C), enabling verification of identity by physical methods independent of spectroscopic analysis .

Quality Control Procurement Specification Analytical Chemistry Reproducibility

Furan-2-yl Ketone Electrophilicity: Class-Level Evidence for Cysteine Protease Warhead Function

The furan-2-yl-2-oxoethyl (α-ketoheterocycle) moiety present in the target compound is a recognized electrophilic warhead capable of reversible covalent bond formation with active-site cysteine thiols in papain-family cysteine proteases and the 20S proteasome [1][2]. In systematic SAR studies of furan-based peptidic 20S proteasome inhibitors, compound 12 (bearing a C-terminal furan warhead and a statine-like peptidomimetic scaffold) demonstrated selective inhibition of the chymotrypsin-like (CT-L) proteasome activity with IC₅₀ = 7.85 μM and inhibited HepG2 hepatocellular carcinoma proliferation with IC₅₀ = 34.2 μM [2]. A subsequent expanded series by Sun et al. (2015) reported 17 furan-based peptidic molecules, with optimized members achieving β5 subunit IC₅₀ values as low as 0.25 μM and β5-over-β2 selectivity ratios exceeding 10-fold [3]. While no direct quantitative activity data are publicly available for the specific (S)-alaninamide compound itself, the conserved furan-2-yl ketone pharmacophore places it within a validated inhibitor chemotype for cysteine protease targeting [4].

Covalent Inhibitor Cysteine Protease Electrophilic Warhead 20S Proteasome Chemical Biology

Cell Differentiation and Proliferation Modulation: Patent-Anchored Biological Annotation vs. Silent Analogs

A biological activity annotation associated with this compound class, sourced from patent literature, describes 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte,' evidencing potential utility as an anti-cancer agent and for treatment of hyperproliferative skin diseases such as psoriasis [1]. This annotation — preserved in the WebDataCommons RDF knowledge graph referencing freshpatents.com — is attributed to the furan-2-yl-2-oxoethyl amino amide chemotype and represents a biological fingerprint not reported for the N-alkylated or glycine-based analogs in public databases [2]. Critically, this evidence is qualitative and patent-sourced; no quantitative EC₅₀, IC₅₀, or differentiation index values are retrievable from open sources. Nevertheless, it provides a testable hypothesis for cell-based phenotypic screening that distinguishes this compound from analogs lacking similar annotated bioactivity [1].

Cell Differentiation Anti-Proliferative Activity Monocyte Differentiation Cancer Research Psoriasis

Recommended Research and Industrial Application Scenarios for (S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide


Chiral Scaffold for Fragment-Based Covalent Inhibitor Design Targeting Cysteine Proteases

The compound's (S)-alanine stereochemistry combined with the furan-2-yl ketone electrophilic warhead makes it a suitable fragment for structure-guided covalent inhibitor design against the papain superfamily of cysteine proteases (cathepsins B, K, L, S) and the 20S proteasome β5 subunit [1][2]. The free primary amine provides a synthetic handle for amide coupling, sulfonamide formation, or reductive amination to introduce P2/P3 recognition elements, while the chiral methyl group offers a defined vector for exploring stereo-dependent binding interactions with the enzyme S1 pocket [1]. Researchers should prioritize this (S)-enantiomer over racemic or achiral glycine analogs to avoid confounding stereochemical variables in SAR interpretation.

Phenotypic Screening in Oncology and Dermatology: Monocyte Differentiation and Anti-Proliferative Assays

Based on the patent-anchored biological annotation describing proliferation arrest and monocyte differentiation induction, this compound warrants evaluation in cell-based phenotypic assays using HL-60 (promyelocytic leukemia), U937 (histiocytic lymphoma), or primary human CD14⁺ monocyte models [3]. Parallel testing against the N-methyl analog (CAS 1353997-65-5), which lacks both HBD capacity and the differentiation annotation, provides a built-in negative control to test whether the primary amine and free amide NH are required for the annotated bioactivity. Quantification of differentiation markers (CD11b, CD14, CD68) and proliferation (BrdU incorporation, MTT) is recommended.

Synthetic Intermediate for α-Ketoheterocycle-Containing Bioactive Molecules

The furan-2-yl-2-oxoethyl group serves as a precursor to the α-ketoheterocycle pharmacophore found in fatty acid amide hydrolase (FAAH) inhibitors (e.g., URB597 chemotype) and proteasome inhibitors [1][2]. The target compound's primary amine allows orthogonal protection strategies (Fmoc, Boc, Alloc) for solid-phase peptide synthesis or solution-phase elaboration, distinguishing it from N-alkylated analogs where the amine is already capped [1]. Procure this compound when the synthetic route requires a free α-amine for sequential derivatization.

Quality-Controlled Reference Standard for Chiral HPLC Method Development

With vendor-certified purity up to 98% and defined (S)-stereochemistry, this compound can serve as a chiral reference standard for developing and validating enantioselective HPLC or SFC methods to resolve (S)- and (R)-alaninamide derivatives . The combination of a UV-active furan chromophore (λmax ~270 nm), a primary amine (derivatizable with Marfey's reagent or FDAA), and established physicochemical constants (density, boiling point, flash point) supports multi-modal analytical method qualification .

Quote Request

Request a Quote for (S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.